molecular formula C11H13N3O B073648 [(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea CAS No. 1208-25-9

[(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea

Cat. No. B073648
CAS RN: 1208-25-9
M. Wt: 203.24 g/mol
InChI Key: RLOGXRXJCMJVRS-XFSHKZRWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as "Chalcone-urea" and is a derivative of chalcone, which is a natural compound found in various plants. The synthesis of [(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea is a complex process, but it has been successfully achieved through various methods.

Mechanism Of Action

The mechanism of action of [(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea is not fully understood, but it is believed to act through various pathways. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in disease progression. The compound also has the ability to induce apoptosis, which is the programmed cell death of cancer cells.

Biochemical And Physiological Effects

[(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of glucose and cholesterol in the blood, which makes it a potential treatment for diabetes and cardiovascular diseases. The compound has also been shown to have anti-inflammatory effects, which can help in the treatment of various inflammatory diseases.

Advantages And Limitations For Lab Experiments

[(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the lab. The compound is also relatively inexpensive, which makes it an attractive option for researchers. However, there are some limitations to its use in lab experiments. The compound is not very soluble in water, which can make it difficult to work with in aqueous solutions. The compound is also highly reactive, which can lead to unwanted side reactions.

Future Directions

There are several future directions for research on [(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea. One potential area of research is the development of more efficient synthesis methods that can improve the yield and purity of the product. Another area of research is the study of the compound's interactions with other drugs and its potential use in combination therapies. The compound's potential applications in agriculture and food science are also areas of interest for future research.

Synthesis Methods

The synthesis of [(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea involves the reaction of chalcone and urea under specific conditions. The reaction is carried out in the presence of a catalyst, which helps in the formation of the desired product. The yield of the product depends on the reaction conditions and the purity of the starting materials.

Scientific Research Applications

[(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea has been extensively studied for its potential applications in various fields of science. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. The compound has also been studied for its antimicrobial and antioxidant properties.

properties

CAS RN

1208-25-9

Product Name

[(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

[(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea

InChI

InChI=1S/C11H13N3O/c1-9(7-8-13-14-11(12)15)10-5-3-2-4-6-10/h2-8H,1H3,(H3,12,14,15)/b9-7-,13-8-

InChI Key

RLOGXRXJCMJVRS-XFSHKZRWSA-N

Isomeric SMILES

C/C(=C/C=N\NC(=O)N)/C1=CC=CC=C1

SMILES

CC(=CC=NNC(=O)N)C1=CC=CC=C1

Canonical SMILES

CC(=CC=NNC(=O)N)C1=CC=CC=C1

synonyms

2-(3-Phenyl-2-butenylidene)hydrazinecarboxamide

Origin of Product

United States

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